Cas no 295321-74-3 (6-Fluorohexyl 4-methylbenzene-1-sulfonate)

6-Fluorohexyl 4-methylbenzene-1-sulfonate is a fluorinated sulfonate ester with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as an alkylating agent, where the fluorohexyl group enhances reactivity and selectivity in nucleophilic substitution reactions. The presence of the electron-withdrawing fluorine atom improves stability while maintaining reactivity, making it useful in the synthesis of complex molecules. The tosylate (4-methylbenzenesulfonate) moiety ensures efficient leaving-group properties, facilitating smooth transformations. This compound is particularly valuable in medicinal chemistry for introducing fluorinated alkyl chains, which can modulate the pharmacokinetic properties of target molecules. Its well-defined structure and consistent performance make it a reliable reagent for specialized synthetic applications.
6-Fluorohexyl 4-methylbenzene-1-sulfonate structure
295321-74-3 structure
商品名:6-Fluorohexyl 4-methylbenzene-1-sulfonate
CAS番号:295321-74-3
MF:C13H19FO3S
メガワット:274.351566553116
CID:6359703
PubChem ID:11437279

6-Fluorohexyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • EN300-37152684
    • 295321-74-3
    • 6-fluorohexyl 4-methylbenzene-1-sulfonate
    • 6-Fluorohexyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C13H19FO3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3
    • InChIKey: IQNJDFRJFVXAPL-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCCCCF

計算された属性

  • せいみつぶんしりょう: 274.10389380g/mol
  • どういたいしつりょう: 274.10389380g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

6-Fluorohexyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37152684-1.0g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
1.0g
$485.0 2025-03-18
Enamine
EN300-37152684-2.5g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
2.5g
$949.0 2025-03-18
Enamine
EN300-37152684-5.0g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
5.0g
$1406.0 2025-03-18
Enamine
EN300-37152684-0.05g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
0.05g
$407.0 2025-03-18
Enamine
EN300-37152684-0.25g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
0.25g
$447.0 2025-03-18
Enamine
EN300-37152684-0.5g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
0.5g
$465.0 2025-03-18
Enamine
EN300-37152684-10.0g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
10.0g
$2085.0 2025-03-18
Enamine
EN300-37152684-0.1g
6-fluorohexyl 4-methylbenzene-1-sulfonate
295321-74-3 95.0%
0.1g
$427.0 2025-03-18

6-Fluorohexyl 4-methylbenzene-1-sulfonate 関連文献

6-Fluorohexyl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 6-Fluorohexyl 4-methylbenzene-1-sulfonate (CAS No. 295321-74-3)

6-Fluorohexyl 4-methylbenzene-1-sulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 295321-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonate esters, characterized by its unique structural motif that combines a fluorinated hexyl group with a methylbenzene sulfonate moiety. The presence of the fluorine atom and the sulfonate group introduces distinct electronic and steric properties, making this molecule a promising candidate for various applications in drug design and synthesis.

The structure of 6-Fluorohexyl 4-methylbenzene-1-sulfonate is meticulously designed to enhance its pharmacological profile. The fluorine atom, attached to a hexyl chain, contributes to lipophilicity while maintaining metabolic stability, whereas the sulfonate group improves water solubility and binding affinity to biological targets. This balance is crucial for optimizing pharmacokinetic and pharmacodynamic properties in drug development.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. The 4-methylbenzene-1-sulfonate part of the molecule resembles sulfonamide derivatives, which are well-known for their therapeutic efficacy in treating inflammatory diseases, bacterial infections, and even certain types of cancer. The introduction of a fluorine substituent at the sixth carbon of the hexyl chain further enhances these properties by increasing metabolic resistance and reducing degradation rates.

Current research in medicinal chemistry has highlighted the potential of 6-Fluorohexyl 4-methylbenzene-1-sulfonate as a scaffold for developing novel therapeutic agents. Studies have demonstrated its efficacy in preclinical models as an inhibitor of specific enzymes involved in pain signaling and neuroinflammation. The compound’s ability to cross the blood-brain barrier, facilitated by its lipophilic nature, makes it an attractive candidate for central nervous system (CNS) drug applications.

One of the most compelling aspects of 6-Fluorohexyl 4-methylbenzene-1-sulfonate is its synthetic versatility. The sulfonate group serves as a reactive handle for further derivatization, allowing chemists to modify its pharmacological properties by introducing additional functional groups. This flexibility has enabled researchers to explore diverse chemical space and identify analogs with improved potency and selectivity.

The fluorinated hexyl chain plays a critical role in determining the compound’s physicochemical properties, such as solubility, permeability, and bioavailability. By fine-tuning the length and branching of this side chain, researchers can optimize drug delivery systems tailored for specific therapeutic needs. For instance, longer aliphatic chains may enhance membrane penetration, while shorter chains could improve oral bioavailability.

Recent advancements in computational chemistry have accelerated the discovery process for compounds like 6-Fluorohexyl 4-methylbenzene-1-sulfonate. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, reducing the need for extensive experimental screening. These computational methods have also helped identify potential drug candidates with minimal side effects by evaluating toxicity profiles early in the development pipeline.

The pharmaceutical industry has shown particular interest in sulfonate esters due to their broad spectrum of biological activities. Beyond their role as enzyme inhibitors, these compounds have demonstrated anti-inflammatory, analgesic, and even antitumor effects. The incorporation of fluorine into these structures has further expanded their therapeutic potential by enhancing binding stability and metabolic resistance.

In conclusion, 6-Fluorohexyl 4-methylbenzene-1-sulfonate (CAS No. 295321-74-3) represents a cutting-edge compound with significant promise in pharmaceutical research. Its unique structural features—combining a fluorinated hexyl group with a methylbenzene sulfonate moiety—make it an ideal candidate for developing novel drugs targeting neurological disorders, inflammatory conditions, and other diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future medical treatments.

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